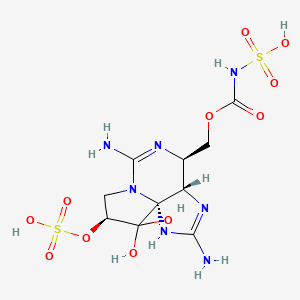

Gonyautoxin viii

Description

Structure

3D Structure

Properties

CAS No. |

80226-62-6 |

|---|---|

Molecular Formula |

C10H17N7O11S2 |

Molecular Weight |

475.4 g/mol |

IUPAC Name |

(2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl)methoxycarbonylsulfamic acid |

InChI |

InChI=1S/C10H17N7O11S2/c11-6-14-5-3(2-27-8(18)16-29(21,22)23)13-7(12)17-1-4(28-30(24,25)26)10(19,20)9(5,17)15-6/h3-5,19-20H,1-2H2,(H2,12,13)(H,16,18)(H3,11,14,15)(H,21,22,23)(H,24,25,26) |

InChI Key |

OKSSKVHGKYJNLL-UHFFFAOYSA-N |

SMILES |

C1C(C(C23N1C(=NC(C2N=C(N3)N)COC(=O)NS(=O)(=O)O)N)(O)O)OS(=O)(=O)O |

Canonical SMILES |

C1C(C(C23N1C(=NC(C2N=C(N3)N)COC(=O)NS(=O)(=O)O)N)(O)O)OS(=O)(=O)O |

Synonyms |

N-Sulfocarbamoylgonyautoxin 3; Toxin C2 from Protogonyaulax; Protogonyautoxin 2 |

Origin of Product |

United States |

Contextual Framework of Gonyautoxin Viii Research

Placement within the Paralytic Shellfish Toxin (PST) Landscape

Paralytic shellfish toxins are a broad collection of over 50 naturally occurring neurotoxic alkaloids. nih.govresearchgate.net These toxins are the causative agents of paralytic shellfish poisoning (PSP), a serious and sometimes fatal illness in humans that results from the consumption of contaminated shellfish. wikipedia.orgnih.gov The toxins accumulate in filter-feeding bivalves such as mussels, clams, and oysters that have ingested toxic algae. wikipedia.orgccdr-n.pt

The parent compound of the PST group is saxitoxin (B1146349) (STX). who.intnih.gov All other PSTs, including Gonyautoxin VIII, are considered analogues of saxitoxin. nih.gov These analogues are structurally classified into several groups, including non-sulfated, mono-sulfated, di-sulfated, and decarbamoyl derivatives. nih.gov

This compound falls into the category of N-sulfocarbamoyl toxins. ccdr-n.ptlookchem.com Specifically, it is a disulfated derivative, containing two sulfate (B86663) groups in its structure. nih.gov This classification is based on the presence of a carbamoyl (B1232498) N-sulfate group. lookchem.com The addition of sulfate groups to the saxitoxin skeleton generally decreases the toxicity of the resulting molecule compared to the non-sulfated variants like STX. nih.gov

Table 1: Classification of Selected Paralytic Shellfish Toxins

| Toxin Family | Specific Toxins | Key Structural Feature |

|---|---|---|

| Carbamate (B1207046) Toxins | Saxitoxin (STX), Neosaxitoxin (NEO), Gonyautoxins (GTX1-4) | Carbamate group ccdr-n.pt |

| N-sulfocarbamoyl Toxins | Gonyautoxin V (GTX5), Gonyautoxin VI (GTX6), This compound (GTX8) , C-toxins (C1-4) | N-sulfocarbamoyl group ccdr-n.ptlookchem.com |

| Decarbamoyl Toxins | Decarbamoyl-saxitoxin (dcSTX), Decarbamoyl-gonyautoxins (dcGTX1-4) | Lacks the carbamoyl group ccdr-n.pt |

| Deoxydecarbamoyl Toxins | Deoxydecarbamoyl-saxitoxin | Lacks both the carbamoyl group and the hydroxyl group at C12 who.int |

The gonyautoxins (GTX) are a subgroup of saxitoxins, currently comprising eight molecules (GTX1-8). wikipedia.org this compound is, by definition, a member of this family. The key distinction between the different gonyautoxins lies in the substituents on their core structure. wikipedia.org

This compound is closely related to the C-toxins (C1-C4), which are also N-sulfocarbamoyl toxins. who.intccdr-n.pt Research has shown that this compound can be considered a cryptic precursor of other paralytic shellfish poisons. lookchem.com The enzymatic sulfation of saxitoxin is a key step in the biosynthesis of monosulfated gonyautoxins and the disulfated C-toxins. lookchem.com This highlights the role of enzymes in modulating the toxicity of PSTs by converting them into different analogues. lookchem.com For instance, this compound and its epimer, Gonyautoxin-VIII-epimer, are considered less toxic than many other PSP components. who.int

Classification within Saxitoxin Analogues

Historical and Contemporary Significance in Biotoxin Research

Historically, research into paralytic shellfish toxins was driven by the need to understand and mitigate the risks of paralytic shellfish poisoning. who.int The discovery and characterization of numerous PST analogues, including this compound, have been crucial in this effort. The limited availability of pure aquatic biotoxins has historically slowed down research in toxicology and analytical chemistry. who.int

In contemporary biotoxin research, this compound remains a subject of interest for several reasons. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are used for its detection and quantification in shellfish. ontosight.aiccdr-n.pt The study of this compound and other low-toxicity analogues is significant for understanding the mechanisms of toxin action and detoxification. lookchem.com The conversion of more toxic PSTs to less toxic forms, and vice versa, within marine organisms and potentially in humans, is an active area of investigation. nih.gov This research is vital for developing methods to detoxify contaminated water and shellfish. nih.gov

Furthermore, the unique properties of various PSTs, including their varying potencies, have opened avenues for exploring their therapeutic potential. mdpi.com While highly toxic, the mechanism of action of these toxins—blocking voltage-gated sodium channels—is of great interest in pharmacology. ontosight.aiwikipedia.org Understanding the structure-activity relationships of analogues like this compound contributes to the broader knowledge base that could inform the development of novel therapeutic agents. lookchem.com

Biological Origin and Ecological Dynamics

Dinoflagellate Production Pathways

Dinoflagellates are the primary producers of gonyautoxins in marine environments. wikipedia.org The synthesis of these toxins is a complex process influenced by various genetic and environmental factors.

Primary Producer Species: Alexandrium spp. and Gonyaulax spp.

The genera Alexandrium and Gonyaulax are the most well-documented producers of gonyautoxins, including GTX8. wikipedia.orgresearchgate.net Species within the genus Alexandrium, such as Alexandrium tamarense, are known to produce a range of PSTs, with the specific toxin profile, including the presence and concentration of GTX8, varying between strains and even being influenced by environmental conditions like nutrient availability. whoi.edue-algae.org For instance, a Korean strain of A. tamarense was found to produce Gonyautoxin 8 (C1) as a major component of its toxin profile. e-algae.org

Similarly, various species of Gonyaulax are recognized as producers of PSTs. wikipedia.org Research has confirmed the production of yessotoxins by species such as Gonyaulax spinifera and Gonyaulax taylorii, highlighting the toxigenic potential within this genus. researchgate.netresearchgate.net While these are not gonyautoxins, it demonstrates the capacity of this genus to synthesize complex toxins. The biosynthesis of PSTs in dinoflagellates is understood to start from arginine and involves a series of enzymatic reactions, including those catalyzed by sulfotransferases which are crucial for the formation of specific gonyautoxin analogues. nih.goviupac.orgwhoi.edu

Other Dinoflagellate Genera

Besides Alexandrium and Gonyaulax, other dinoflagellate genera have been identified as producers of paralytic shellfish toxins. Gymnodinium catenatum and Pyrodinium bahamense are notable examples of PST-producing dinoflagellates. researchgate.netfrontiersin.org While the specific production of Gonyautoxin VIII by these genera is not as extensively documented as for Alexandrium and Gonyaulax, their capacity to synthesize a range of saxitoxin (B1146349) analogues suggests a similar underlying biosynthetic pathway. nih.govfrontiersin.org The presence of PSTs in these diverse genera underscores the complex evolutionary history of toxin production in dinoflagellates, with evidence suggesting horizontal gene transfer may have played a role. researchgate.netwhoi.edu

Cyanobacterial Synthesis Pathways

The production of paralytic shellfish toxins is not limited to marine dinoflagellates; certain freshwater cyanobacteria are also capable of synthesizing these neurotoxins. who.intosti.govosti.gov

Freshwater Cyanobacteria as Producers

Several genera of freshwater cyanobacteria have been identified as producers of saxitoxins and their derivatives, including gonyautoxins. who.int Among these, species such as Aphanizomenon flos-aquae, Anabaena (now Dolichospermum), Cylindrospermopsis raciborskii, Lyngbya wollei, and Scytonema cf. crispum have been confirmed to produce PSTs. who.inttandfonline.comufrj.brnih.govasm.org

For example, studies on Cylindrospermopsis raciborskii isolated from Brazil revealed strains that produced gonyautoxins 2 and 3. ufrj.br Research on Lyngbya wollei has identified the production of decarbamoyl gonyautoxins 2 and 3. nih.govasm.org Furthermore, Scytonema cf. crispum in New Zealand has been shown to produce a variety of saxitoxin variants, including gonyautoxins. tandfonline.com The biosynthesis of these toxins in cyanobacteria is governed by a specific gene cluster, denoted as the sxt gene cluster. who.intnih.gov The presence of these genes and the production of a similar suite of toxins in both cyanobacteria and dinoflagellates point towards a conserved biosynthetic pathway. whoi.edunoaa.gov

Bioaccumulation and Biotransformation within Aquatic Organisms

This compound, once produced by primary producers, can enter the aquatic food web, leading to its accumulation and transformation in various organisms.

Role of Filter-Feeding Organisms in Toxin Accumulation

Filter-feeding organisms, particularly bivalve mollusks such as mussels, clams, scallops, and oysters, play a crucial role in the accumulation of this compound and other PSTs. frontiersin.orgfrontiersin.orgmdpi.com These organisms filter large volumes of water, ingesting toxic phytoplankton in the process. frontiersin.orgfrontiersin.org The toxins are then accumulated in their tissues, often without apparent harm to the shellfish themselves. frontiersin.org This bioaccumulation can lead to high concentrations of toxins in the shellfish, making them a vector for paralytic shellfish poisoning in higher trophic levels, including humans. mdpi.com

Within the tissues of these filter-feeders, the ingested toxins can undergo biotransformation. ifremer.frnih.gov These transformations can be mediated by enzymes naturally present in the shellfish or by bacteria residing in their tissues. ifremer.frnih.govjst.go.jp These biotransformations can alter the toxicity of the PST profile. For instance, less toxic C-toxins can be converted to more potent gonyautoxins or saxitoxin. ifremer.fr Some bacteria isolated from shellfish have demonstrated the ability to metabolize gonyautoxins, potentially through reductive transformation or decarbamoylation. nih.gov The digestive gland is a primary site for these biotransformation processes. ifremer.fr

Enzymatic Modifications of Gonyautoxins in Secondary Accumulators

When toxin-producing dinoflagellates, such as those from the genus Alexandrium, are consumed by filter-feeding organisms, the ingested toxins can undergo significant biotransformation. nih.govresearchgate.net These secondary accumulators, particularly bivalve molluscs, possess enzymatic systems that can alter the chemical structure of gonyautoxins. researchgate.net Such modifications can result in a toxin profile within the shellfish that is markedly different from that of the causative algae. nih.gov

In addition to the bivalve's own metabolic processes, symbiotic bacteria residing within the invertebrate's tissues can also play a role in toxin transformation. jst.go.jpresearchgate.net Studies have shown that bacteria isolated from crabs and snails can convert gonyautoxins into saxitoxin, demonstrating a complex interaction between the accumulator, its microbiome, and the ingested toxins. jst.go.jp

Key enzymatic modifications of gonyautoxins observed in secondary accumulators are detailed in the table below.

| Enzyme/Process | Transformation | Organism(s) | Reference(s) |

| Reduction | Conversion of Gonyautoxin 1 & 4 (GTX1/4) to Gonyautoxin 2 & 3 (GTX2/3) via N1-deoxygenation. | Scallops (P. magellanicus), Clams (Pseudocardium sachalinensis), Bacteria (Pseudomonas sp., Vibrio sp.) | nih.govmdpi.comjst.go.jp |

| Sulfotransferase | Conversion of Gonyautoxin 2 & 3 (GTX2/3) to C-toxins (C1/2). | Dinoflagellates (G. catenatum) | mdpi.com |

| Sulfatase | Hydrolysis of sulfate (B86663) groups from gonyautoxins to produce more toxic parent compounds like STX and neoSTX. | Scallops (Chlamys farreri) | acs.orgnih.gov |

| Decarbamoylation | Removal of the carbamoyl (B1232498) group, leading to decarbamoyl toxins. | Clams (Protothaca staminea, Spisula solidissima) | researchgate.net |

Environmental Factors Influencing Producer Blooms and Toxin Presence

The presence and concentration of gonyautoxins in the marine environment are inextricably linked to the population dynamics of the primary producers, mainly dinoflagellates of the genus Alexandrium. wikipedia.org The growth of these microorganisms and their synthesis of toxins are profoundly influenced by a suite of environmental factors, including water temperature, salinity, light intensity, and nutrient availability. mdpi.comtandfonline.com The interplay of these factors determines the timing, magnitude, and toxicity of harmful algal blooms (HABs).

Research has shown that the cellular toxin content and the relative composition of different toxin analogues can vary significantly in response to environmental shifts. xmu.edu.cnnih.gov For example, phosphorus-limited conditions often lead to an increase in the production of nitrogen-rich paralytic shellfish toxins (PSTs), as nitrogen may be shunted towards secondary metabolism. mdpi.commdpi.com Conversely, nitrogen limitation typically results in decreased toxin content. tandfonline.com The response to temperature and salinity can be complex and strain-specific, with different optimal conditions for growth versus toxin production. xmu.edu.cnplos.org One study on Alexandrium minutum noted a significant increase in Gonyautoxin-4 (GTX4) content as salinity decreased. int-res.com Similarly, increasing nitrogen starvation was found to elevate the proportion of GTX4 relative to its isomer, GTX1. csic.es

The following table summarizes key research findings on how environmental variables affect Alexandrium blooms and the production of associated toxins.

| Factor | Effect on Growth | Effect on Toxin Production/Profile | Reference(s) |

| Temperature | Optimal growth for many Alexandrium species occurs between 20-25°C. | Maximal PSP toxin production has been observed at temperatures above 19°C. Toxin profiles can shift with temperature changes. | plos.orgcsic.esresearchgate.netifremer.fr |

| Salinity | Growth occurs over a wide range of salinities (euryhaline), with optima often between 25-35 psu. | Effects are variable; some studies report higher toxin content at low salinity, others at high salinity, and some find no significant effect. Low salinity can increase the proportion of certain gonyautoxins like GTX4. | xmu.edu.cnint-res.comresearchgate.netmdpi.com |

| Nutrients (Nitrogen & Phosphorus) | Growth is limited by the availability of N and P. | Phosphorus (P) limitation often increases cellular toxin content. Nitrogen (N) limitation generally decreases toxin content. N-stress can alter the ratio of toxin analogues (e.g., GTX4 vs. GTX1). | mdpi.comtandfonline.commdpi.comcsic.esnih.gov |

| Light | Growth is dependent on light for photosynthesis. | Toxin content can remain stable across a range of light intensities and may increase slightly at higher irradiance. | nih.gov |

Molecular Biosynthesis and Genetic Determinants

Precursor Compounds and Initial Biogenetic Steps

The biosynthesis of the saxitoxin (B1146349) backbone, the precursor to gonyautoxin VIII, begins with the incorporation of specific precursor compounds. nih.govnoaa.gov These initial steps are foundational for the construction of the toxin's unique tricyclic structure. nih.gov

Arginine and Acetate (B1210297) Incorporation

The biosynthesis of saxitoxin and its derivatives is initiated with arginine, acetate (via acetyl-CoA), and S-adenosylmethionine (SAM). nih.govresearchgate.net A key initial reaction is a Claisen condensation between arginine and acetate. nih.govnih.govdost.gov.ph This reaction is catalyzed by a unique type of polyketide synthase. nih.gov Specifically, the process starts with the loading of an acyl carrier protein (ACP) with acetate from acetyl-CoA. wikipedia.orgmdpi.com This is followed by a Claisen condensation reaction between propionyl-ACP (derived from acetate) and arginine. wikipedia.orgmdpi.com This initial condensation is a critical step that brings together the core components for the formation of the saxitoxin skeleton. nih.gov

Methionine as a Donor in Side-Chain Formation

Methionine, in the form of S-adenosylmethionine (SAM), serves as a methyl donor in the formation of the side chain. nih.govnih.govasm.org The biosynthesis is initiated by the SAM-dependent methylation of acetate to form propionate, which then undergoes the Claisen condensation with arginine. nih.gov Methionine is an essential amino acid containing sulfur and is crucial for various metabolic processes, including providing methyl groups for biosynthesis. arizona.edulibretexts.org

Key Enzymatic Transformations in the Pathway

Following the initial incorporation of precursor molecules, a series of enzymatic transformations are required to construct the saxitoxin core and subsequently modify it to form this compound. acs.orgcore.ac.uk These reactions are catalyzed by a suite of enzymes encoded by the saxitoxin gene cluster (sxt). nih.govlookchem.com

Claisen-Condensation and Amidino Transfer Reactions

As mentioned, a Claisen condensation reaction is a pivotal early step. acs.org This reaction, catalyzed by the enzyme SxtA, involves the condensation of propionyl-ACP with arginine. wikipedia.orgmdpi.comoup.com Following this, an amidino transfer reaction occurs, catalyzed by the enzyme SxtG. noaa.govwikipedia.org This enzyme transfers an amidino group from a second arginine molecule to the α-amino group of the intermediate formed in the Claisen condensation. wikipedia.orgasm.org

Role of Oxidoreductases and Cyclases

A variety of oxidoreductases and cyclases play crucial roles in the subsequent steps of the biosynthetic pathway. acs.org For instance, the Rieske oxygenase GxtA catalyzes the hydroxylation at the C11 position of the saxitoxin scaffold, a key step leading to the gonyautoxin series of toxins. noaa.govrsc.org Another Rieske oxygenase, SxtT, is responsible for the hydroxylation of β-saxitoxinol to produce saxitoxin. rsc.org The formation of the three heterocycles of the saxitoxin core involves cyclization reactions, though the exact mechanisms and enzymes for all steps are still being fully elucidated. nih.govnih.govchemistryviews.org

Involvement of Sulfotransferases (e.g., SxtSUL) in Sulfation

The final step in the formation of many gonyautoxin derivatives, including this compound, is sulfation. core.ac.uklookchem.com This reaction is catalyzed by sulfotransferases. core.ac.uknih.gov The gene sxtSUL encodes an O-sulfotransferase that is responsible for the sulfation at the C11 position, a characteristic feature of gonyautoxins like GTX1-4. acs.orgnih.gov Another sulfotransferase, SxtN, is responsible for the N-sulfation of the carbamoyl (B1232498) group, leading to the formation of GTX5 and GTX6. acs.orgnih.gov The combined action of these sulfotransferases on hydroxylated saxitoxin precursors leads to the formation of doubly sulfated C-toxins, with this compound being also known as C2 toxin. acs.orgiupac.org

The production of gonyautoxins and other related paralytic shellfish toxins is a complex biological process governed by a specific set of genes. These toxins, including this compound, are not synthesized randomly but are the products of a well-defined biosynthetic pathway.

Gene Clusters Associated with Biosynthesis

The genetic foundation for the synthesis of saxitoxin and its analogues, such as the gonyautoxins, is located within a dedicated group of genes known as the saxitoxin (sxt) gene cluster.

The initial breakthrough in understanding the genetics of PST biosynthesis came from studies of prokaryotic cyanobacteria. The sxt gene cluster was first identified and characterized in the cyanobacterium Cylindrospermopsis raciborskii T3. mdpi.comasm.org This discovery was achieved through techniques like degenerate PCR and subsequent genome walking, which allowed researchers to map the entire 35 kb gene cluster containing 31 open reading frames (ORFs). asm.org This cyanobacterial gene cluster provided the essential blueprint for finding the genetic basis of toxin production in other organisms. mdpi.com A core set of genes, including sxtA through sxtI, sxtP to sxtS, and sxtU, were identified as common in PST-producing cyanobacteria. mdpi.commdpi.com

Identifying the corresponding genes in eukaryotic dinoflagellates proved more challenging due to their significantly larger and more complex genomes. mdpi.comnih.gov However, by using the cyanobacterial sxt gene sequences as a reference, researchers successfully identified homologous genes in toxin-producing dinoflagellates such as Alexandrium species. mdpi.comnih.gov Techniques like transcriptome analysis and expressed sequence tag (EST) library screening were instrumental in confirming the presence of sxt gene homologs, such as sxtA and sxtG, in these marine eukaryotes. nih.govutupub.fi

This compound as a Biosynthetic Precursor

This compound (GTX8), also known as C2 toxin or protogonyautoxin II, is a di-sulfated paralytic shellfish toxin. iupac.orglookchem.com It is considered a "cryptic precursor" because it possesses relatively low intrinsic toxicity but can be readily converted into more potent analogues. lookchem.com Its structure features a novel N-sulfocarbamoyl functional group, which is key to its role as a precursor. iupac.orglookchem.com

Conversion to Other PSTs through Specific Chemical Reactions

The primary transformation of this compound involves the hydrolysis of its N-sulfocarbamoyl side chain. This reaction can occur under mild acidic conditions or potentially through enzymatic action in vivo. The removal of the N-sulfo group from GTX8 results in the formation of the more toxic monosulfated analogue, Gonyautoxin II (GTX2). lookchem.com A similar conversion occurs where its epimer, C1 (Gonyautoxin IX), is transformed into Gonyautoxin III (GTX3).

This conversion is significant as it represents a toxification step, where a less potent compound is chemically altered to become more hazardous. The biosynthesis of the C-toxins, like GTX8, involves sulfotransferase enzymes that add sulfate (B86663) groups to the toxin backbone. nih.govmdpi.com Specifically, an N-sulfotransferase is responsible for creating the N-sulfocarbamoyl moiety. nih.govacs.org Therefore, GTX8 exists as a key intermediate within the complex web of PST biosynthesis and transformation.

| Precursor Toxin | Chemical Transformation | Product Toxin |

| This compound (C2) | Hydrolysis of N-sulfocarbamoyl group | Gonyautoxin II (GTX2) |

| Gonyautoxin IX (C1) | Hydrolysis of N-sulfocarbamoyl group | Gonyautoxin III (GTX3) |

This table illustrates the chemical conversion of this compound and its epimer into more potent gonyautoxin analogues.

Molecular and Cellular Mechanisms of Action

Interaction with Voltage-Gated Sodium Channels (VGSCs)

Voltage-gated sodium channels (VGSCs) are crucial transmembrane proteins responsible for the initiation and propagation of action potentials in excitable cells like neurons and muscle cells. nih.gov These channels are the primary target of gonyautoxins. wikipedia.org

Binding Site Specificity on Neuronal and Muscle Cells

Gonyautoxin VIII, like other saxitoxin (B1146349) analogs, binds to Site 1 of the α-subunit of VGSCs. nih.govmdpi.com This binding site is located on the outer vestibule of the channel pore. mdpi.comosti.gov The α-subunit, the main pore-forming component of the channel, consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). nih.gov The binding site for saxitoxin and its derivatives is formed by the P-loops, which are extracellular loops between the S5 and S6 segments of each of the four domains. osti.govmdpi.com Specifically, two rings of amino acid residues within the P-loops are critical for toxin binding. nih.gov

Modulation of Ion Channel Permeability

By binding to Site 1 on the VGSC, this compound physically blocks the channel's pore. wikipedia.orgnih.gov The toxin molecule, with its guanidinium (B1211019) groups, fits into the external opening of the channel but is too large to pass through, effectively "plugging" it. mdpi.com This blockage prevents the influx of sodium ions (Na+) into the cell, which is essential for the depolarization phase of an action potential. mdpi.commdpi.com Consequently, the generation and propagation of nerve impulses are inhibited, leading to the characteristic paralysis associated with PSTs. wikipedia.org

Comparative Analysis of this compound Potency with Related Toxins on VGSCs

The potency of gonyautoxins and other PSTs varies depending on their specific chemical structure. Generally, the parent toxin, saxitoxin (STX), is one of the most potent. acs.org The addition of sulfate (B86663) groups, as seen in the gonyautoxins, tends to reduce toxicity compared to their non-sulfated counterparts. nih.gov

For instance, studies comparing the binding affinities of various PSTs to mouse brain membrane preparations have shown that STX has the highest affinity. acs.org The rank order of binding affinity is generally as follows: STX > gonyautoxin II/III (GTX2/3) > gonyautoxin V (GTX5) > C-toxins. acs.org While specific data for this compound is less abundant in direct comparative studies, the trend suggests that the presence and position of sulfate groups significantly influence the toxin's potency. For example, the N-sulfocarbamoyl toxins (which include the C-toxins) are noted to be 10- to 100-fold less potent than their carbamate (B1207046) analogs like STX. semanticscholar.org

One study on frog sciatic nerve determined the relative potencies of several toxins as: neo-STX > gonyautoxin III > STX > gonyautoxin II. nih.gov Another study on the human Nav1.4 channel showed that STX, GTX2/3, and decarbamoylsaxitoxin (B1670104) (dcSTX) all inhibited the channel at low nanomolar concentrations, while the carbamate sulfated toxins like GTX5 had a significantly reduced potency. nih.gov

Table 1: Comparative Potency of Selected Paralytic Shellfish Toxins

| Toxin | Relative Potency (Frog Sciatic Nerve) nih.gov | IC50 on HsNaV1.4 (nM) nih.gov |

|---|---|---|

| Neosaxitoxin (neo-STX) | 4.5 | - |

| Gonyautoxin III (GTX3) | 1.4 | 6.8 ± 1.1 |

| Saxitoxin (STX) | 1.0 | 3.0 ± 1.6 |

| Gonyautoxin II (GTX2) | 0.22 | 6.8 ± 1.1 |

| Gonyautoxin V (GTX5) | - | 335.3 ± 55.4 |

| Decarbamoylsaxitoxin (dcSTX) | - | 14.7 ± 8.7 |

Note: IC50 is the concentration of a drug that gives half-maximal response.

Structural Determinants of Receptor Binding Affinity

The specific chemical structure of this compound and its analogs dictates their affinity for the VGSC receptor.

Influence of Sulfate Groups and Other Substituents on Molecular Interaction

The presence and location of sulfate groups are critical in determining the binding affinity and, consequently, the toxicity of gonyautoxins. The addition of a sulfate group to the carbamoyl (B1232498) nitrogen, as in Gonyautoxin V and VI, drastically reduces toxicity. uri.edu Similarly, sulfation at the C11 position, which characterizes gonyautoxins like GTX2 and GTX3, also impacts potency, though to a lesser extent than N-sulfation. acs.org It is suggested that the negatively charged sulfate group on the nitrogen of the carbamate plays a more significant role in reducing VGSC binding affinity than the one at the C11 position. acs.org

The carbamoyl group itself is also important for high-affinity binding. Removal of this group, resulting in decarbamoyl toxins, reduces potency. pnas.org

Stereochemical Aspects of Binding

The stereochemistry of the substituents on the saxitoxin core is a crucial factor in determining the toxin's interaction with the VGSC. Gonyautoxins exist as epimeric pairs, differing in the orientation of the hydroxyl or sulfate group at the C11 position. ifremer.fr For example, Gonyautoxin II and Gonyautoxin III are epimers. ifremer.fr This difference in stereochemistry can lead to variations in potency. For instance, in frog sciatic nerve, GTX III was found to be more potent than GTX II. nih.gov The spatial arrangement of the functional groups, including the sulfate and guanidinium moieties, influences how the toxin fits into the receptor site on the sodium channel. ifremer.fr

Analytical Methodologies for Gonyautoxin Viii Characterization

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to isolating Gonyautoxin VIII from complex sample matrices, such as shellfish tissues, and separating it from other PST analogues. This separation is crucial for accurate quantification and to avoid interferences from structurally similar compounds.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a valuable technique for the separation of highly polar compounds like this compound and other PSTs. researchgate.netmedcraveonline.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention and separation of hydrophilic analytes. This technique is often coupled with mass spectrometry for enhanced detection and characterization. researchgate.netmedcraveonline.com

HILIC offers good selectivity for PSTs and can improve the sensitivity of their detection by mass spectrometry. medcraveonline.com The separation mechanism in HILIC is based on a combination of hydrophilic partitioning and ion-exchange interactions. medcraveonline.com Various HILIC columns, such as those with amide or zwitterionic stationary phases, have been successfully used for the analysis of PSTs. medcraveonline.comnih.gov The separation of PST isomers can be achieved in the HILIC dimension, which is a significant advantage for resolving structurally similar toxins. ifremer.frresearchgate.net However, challenges with HILIC can include variable retention times in different sample matrices and potentially longer chromatographic run times. medcraveonline.com

Mass Spectrometry (MS) Applications

Mass spectrometry has become an indispensable tool for the analysis of this compound, offering high selectivity and sensitivity, and providing structural information for unambiguous identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the definitive identification and quantification of this compound. researchgate.netnih.govnih.gov This method combines the separation power of LC with the specificity of MS/MS. In a typical LC-MS/MS workflow, the analyte is first separated by LC, then ionized (commonly using electrospray ionization - ESI), and the resulting ions are fragmented to produce characteristic product ions. nih.gov The detection is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.govshimadzu.com

HILIC is frequently the chromatographic method of choice for LC-MS/MS analysis of PSTs. researchgate.netnih.govnih.gov LC-MS/MS methods have been developed for the simultaneous determination of multiple PSTs, including various gonyautoxins. nih.gov While highly effective, LC-MS/MS can be subject to matrix effects, where components of the sample matrix interfere with the ionization of the target analyte, potentially affecting accuracy and sensitivity. researchgate.net To mitigate this, matrix-matched calibration standards are often used. nih.gov

A study successfully developed an HPLC-MS/MS method for the simultaneous determination of eight PSP toxins, including gonyautoxins 1-4. nih.gov The method utilized a TSK-gel Amide-80 HILIC column and achieved good linearity, recovery, and sensitivity. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage for the analysis of this compound by providing highly accurate mass measurements. mdpi.comnih.gov This capability allows for the determination of the elemental composition of an analyte, greatly increasing the confidence in its identification. LC coupled with HRMS can be used to screen for a large number of compounds in a single run and allows for retrospective data analysis. nih.gov

Methodological Challenges and Advancements in Detection

The accurate detection and quantification of this compound (GTX8) and other paralytic shellfish toxins (PSTs) are complicated by a variety of factors. These include the complexity of the sample matrix, the low concentrations at which the toxins can be present, and the inherent chemical properties of the toxins themselves. To address these issues, significant research has been dedicated to improving analytical methodologies.

Matrix Interference Mitigation Strategies

The analysis of this compound in biological samples, particularly shellfish, is often hampered by matrix effects, which can manifest as signal suppression or enhancement in instrumental analysis. core.ac.ukmdpi.comnih.gov These effects are caused by co-eluting endogenous compounds from the sample matrix that interfere with the ionization of the target analyte in techniques like liquid chromatography-mass spectrometry (LC-MS/MS). marine.ie

Several strategies have been developed to mitigate these matrix interferences:

Sample Dilution: A straightforward approach is to dilute the sample extract. For instance, a minimum dilution of 1:10 for fish extracts has been shown to minimize potential matrix effects. iaea.org

Matrix-Matched Calibration: This technique involves preparing calibration standards in a matrix that is identical to the sample being analyzed. marine.ie This helps to compensate for the signal suppression or enhancement caused by the matrix components. mdpi.com However, this approach requires the availability of toxin-free matrix material. marine.ie

Chromatographic Modifications: Altering the liquid chromatography conditions, such as the pH of the mobile phase, can help to separate the interfering compounds from the analyte of interest, thereby reducing matrix effects. nih.govmarine.ie For example, using an alkaline mobile phase in LC-MS/MS analysis has been shown to substantially reduce matrix effects for some marine toxins. core.ac.uknih.gov

Advanced Clean-up Techniques: The use of solid-phase extraction (SPE) is a common and effective strategy to remove interfering compounds before instrumental analysis. core.ac.ukulpgc.es Polymeric, silica-based, and graphitized carbon SPE cartridges have been successfully employed to reduce matrix effects in the analysis of various marine toxins. nih.govccdr-n.ptresearchgate.net Molecularly Imprinted Solid-Phase Extraction (MISPE) is a more selective technique that has been developed to specifically isolate target toxins like gonyautoxins from complex matrices such as seawater, effectively reducing matrix interference. researchgate.net

A study on lipophilic marine toxins demonstrated that a combination of SPE clean-up and alkaline chromatographic conditions significantly reduced matrix effects in mussel, scallop, and oyster samples. core.ac.uk Another study highlighted that for some toxins, ion enhancement was observed in oyster matrices, while ion suppression was more common in mussel extracts. mdpi.com These findings underscore the matrix-dependent nature of these effects and the importance of tailored mitigation strategies.

Optimization of Extraction and Clean-up Protocols

The initial extraction of this compound and its congeners from shellfish tissue is a critical step that influences the accuracy and reliability of subsequent analyses. The most widely recognized extraction procedure is the Association of Official Analytical Chemists (AOAC) official method, which typically involves an acidic extraction using hydrochloric or acetic acid, often with heating in a boiling water bath. ccdr-n.ptmdpi.com This is followed by centrifugation to remove precipitated proteins. mdpi.com

To improve upon traditional methods, various clean-up protocols are employed to remove interfering substances like salts, lipids, and other particulate matter. ulpgc.esmdpi.com Solid-phase extraction (SPE) is a cornerstone of modern clean-up strategies. ulpgc.es Different types of SPE cartridges are used to selectively retain toxins while allowing interfering compounds to be washed away.

Common SPE Sorbents for PST Clean-up:

C18 (Reversed-Phase): Effective for removing nonpolar interferences. mdpi.com Dispersive SPE (dSPE) with C18 silica (B1680970) has been used for the purification of PSTs. mdpi.comnih.gov

Porous Graphitic Carbon (PGC): These cartridges have proven effective in eliminating matrix interference, especially when used in conjunction with HILIC-MS/MS analysis. ccdr-n.ptmdpi.com

Strong Cation Exchange (SCX): A combination of silica and SCX SPE has been used to develop a method that aims to preserve the original toxin profile by avoiding harsh conditions that could cause interconversion. nih.gov

Polymeric Sorbents: These have been shown to retain most toxins effectively, with optimized protocols achieving recoveries of around 90%. nih.govcapes.gov.br

One study compared five different extraction methods for PSTs from mussels and oysters and found that extraction with acetic acid and heating yielded the highest recovery. mdpi.com Another innovative approach, matrix-solid phase dispersion (MSPD), involves blending the shellfish tissue directly with a sorbent like C18. While this method can reduce matrix interference, it has shown lower toxin recoveries compared to traditional acid extraction followed by SPE clean-up. researchgate.netmdpi.com

The optimization of these protocols is an ongoing area of research, aiming to achieve high and consistent toxin recovery while minimizing matrix effects and preventing toxin conversion.

Complementary Detection Methods

Alongside instrumental methods like LC-MS/MS and HPLC-FLD, several other techniques are used for the detection of paralytic shellfish toxins, including this compound. These methods often provide a measure of the total toxicity of a sample rather than quantifying individual toxin congeners.

Receptor Binding Assays (RBA)

The Receptor Binding Assay (RBA) is a functional method that quantifies the total toxicity of a sample based on the toxins' ability to bind to their specific biological target: the voltage-gated sodium channel. issc.orgmdpi.com The assay is based on a competitive binding principle. issc.org A known amount of radiolabeled saxitoxin (B1146349) ([³H]STX) is incubated with a preparation of sodium channel receptors, typically derived from rat brain membranes. issc.orgoup.com When a sample containing PSTs is added, the toxins in the sample compete with the [³H]STX for binding to the receptors. issc.org The amount of radioactivity bound to the receptors is inversely proportional to the concentration of toxins in the sample. issc.org

Key Features of the RBA:

AOAC Official Method: The RBA has been validated through collaborative studies and is recognized as an AOAC Official Method (2011.27) for the detection of PSTs. iaea.orgoup.comwho.int

High-Throughput and Sensitive: The microplate format allows for the analysis of numerous samples simultaneously, and the assay is generally more sensitive than the traditional mouse bioassay. issc.org

Reduces Animal Use: While it uses receptors prepared from animal tissues, it significantly reduces the number of live animals required for testing compared to the mouse bioassay. issc.org

The RBA has been successfully applied to various shellfish matrices, including mussels, clams, and oysters. noaa.gov However, its application for regulatory purposes may be limited to specific species in some regions until further validation is completed. noaa.govnoaa.gov Recent research has also explored the use of purified saxiphilins, a class of high-affinity saxitoxin-binding proteins from frogs, as a substitute for rat brain homogenates in the RBA, demonstrating their potential as a stable and effective alternative. nih.gov

Enzyme-Linked Immunosorbent Assays (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is an immunological method used for the screening and quantitative analysis of saxitoxin and its analogues. r-biopharm.comr-biopharm.com The most common format is a competitive ELISA. r-biopharm.comgoldstandarddiagnostics.com In this setup, the wells of a microtiter plate are coated with antibodies specific to the target toxins. r-biopharm.com The sample is added to the wells along with a known amount of enzyme-labeled toxin (conjugate). goldstandarddiagnostics.com The toxins present in the sample and the enzyme-labeled toxin compete for the limited number of antibody binding sites. goldstandarddiagnostics.com The amount of enzyme-labeled toxin that binds to the antibodies is inversely proportional to the concentration of toxins in the sample. The signal is generated by adding a substrate that produces a measurable color change. researchgate.net

Characteristics of ELISA for PST Detection:

Rapid Screening Tool: ELISA kits provide a quick and convenient method for screening a large number of samples. r-biopharm.com

Sensitivity: These assays can be highly sensitive, with some kits able to detect saxitoxin at concentrations as low as 0.020 ng/mL in human blood. nih.gov

Cross-Reactivity: A critical aspect of ELISA is the cross-reactivity of the antibodies with different PST analogues. Some antibodies may have high affinity for saxitoxin but lower affinity for gonyautoxins or other derivatives. nih.govjst.go.jp For example, one study found that an ELISA kit showed unpredictable cross-reactivities with a mixture of gonyautoxins. jst.go.jp Another noted a 21% cross-reactivity with Gonyautoxins 2 & 3. nih.gov This can lead to an underestimation or overestimation of the total toxicity depending on the toxin profile of the sample. jst.go.jp

Matrix Versatility: ELISA methods have been developed for various matrices, including water, shellfish, and human plasma. goldstandarddiagnostics.comrsc.org

While ELISA is a valuable tool for rapid screening, its results are often considered presumptive. rsc.org Positive results may require confirmation by a more specific method like HPLC or LC-MS/MS due to the potential for cross-reactivity with different toxin analogues. rsc.org

Structural Interrelationships and Analog Diversity Within Psts

Comparative Analysis of Gonyautoxin VIII with Saxitoxin (B1146349) and Neosaxitoxin

Saxitoxin (STX) is the parent compound of the PST family, featuring a tricyclic perhydropurine structure. plos.orgnih.gov Neosaxitoxin (neoSTX) is a close analog, distinguished by the hydroxylation of the N-1 position, a modification that can increase its potency. nih.govgoogle.com this compound, also known as N-sulfocarbamoyl-11β-hydroxysaxitoxin sulfate (B86663), is structurally more complex than both STX and neoSTX. lookchem.com

All three toxins share the fundamental pyrrolo-purine backbone. ontosight.ai However, GTX8 possesses two key modifications absent in STX: an O-sulfate group at the C-11 position in the β-epimeric configuration and an N-sulfocarbamoyl group on the carbamoyl (B1232498) side chain. lookchem.comiupac.org Compared to neoSTX, GTX8 lacks the N-1 hydroxyl group but features the C-11 O-sulfate and the N-sulfocarbamoyl modifications. lookchem.comiupac.org These substitutions, particularly the N-sulfocarbamoyl group, generally result in lower toxicity compared to their carbamate (B1207046) counterparts like saxitoxin. nih.govwhoi.edu

Table 1: Structural Comparison of this compound, Saxitoxin, and Neosaxitoxin

| Feature | Saxitoxin (STX) | Neosaxitoxin (neoSTX) | This compound (GTX8) |

| Core Structure | Tetrahydropurine | Tetrahydropurine | Tetrahydropurine |

| N-1 Substituent | H | OH | H |

| C-11 Substituent | H | H | OSO₃⁻ (β-epimer) |

| Carbamoyl Side Chain (R4) | Carbamoyl (-OCONH₂) | Carbamoyl (-OCONH₂) | N-sulfocarbamoyl (-OCONHSO₃⁻) |

| Molecular Formula | C₁₀H₁₇N₇O₄ | C₁₀H₁₇N₇O₅ | C₁₀H₁₇N₇O₁₁S₂ |

Role of Sulfation and Carbamoylation in Structural Variance

The vast diversity of PST analogs is largely due to enzymatic modifications such as sulfation and changes to the carbamoyl side chain. researchgate.net These reactions, occurring within the toxin-producing organisms, create a spectrum of compounds with varying polarities and toxicities. researchgate.netmdpi.com

The addition of sulfate groups is a critical step in the biosynthesis of many PSTs. mdpi.com This process is catalyzed by sulfotransferases, which transfer a sulfonate group from a donor molecule, such as 3'-phosphate-5'-phosphosulfate (PAPS), to the toxin structure. mdpi.com

O-Sulfate Modifications: Gonyautoxins are characterized by the presence of a sulfate ester at the C-11 position. iupac.orgrsc.org In this compound, this is an 11β-O-sulfate group. lookchem.comiupac.org The presence of this sulfate group significantly influences the toxin's affinity for voltage-gated sodium channels. nih.gov

N-Sulfocarbamoyl Modifications: this compound belongs to the C-toxin or N-sulfocarbamoyl group, which are generally the least potent PSTs. nih.govwhoi.edu It possesses an N-sulfo group on the carbamoyl side chain (R4 position). lookchem.comiupac.org N-sulfotransferase enzymes are responsible for transferring a sulfate group to the N21 atom of the hydropurine ring of precursor toxins, converting carbamoyl toxins (like GTX2/3 and STX) into N-sulfocarbamoyl toxins (like C1/2 and GTX5). mdpi.com The dinoflagellate Gymnodinium catenatum is known to produce a high proportion of these low-potency N-sulfocarbamoyl toxins. whoi.edugoogle.com

Many gonyautoxins exist as pairs of epimers, which are stereoisomers that differ in the configuration at the C-11 position. nih.govrsc.org The two forms are the α-epimer and the β-epimer. nih.gov For instance, Gonyautoxin II (GTX2) is the 11α-epimer, while Gonyautoxin III (GTX3) is the 11β-epimer. rsc.orgnih.gov

This compound is the N-sulfocarbamoyl derivative of GTX3 (11β-hydroxysaxitoxin sulfate). lookchem.comiupac.org Its corresponding 11α-epimer is known as C1 toxin (or N-sulfocarbamoyl gonyautoxin 2). iupac.orgcifga.com This interconversion between α and β epimers is a reversible process that can be influenced by environmental conditions, such as pH. rsc.org Isomerization is reported to be enhanced under slightly basic conditions (pH 8). wikipedia.orgrsc.org This dynamic equilibrium between epimers contributes to the complexity of toxin profiles observed in nature.

N-Sulfocarbamoyl and O-Sulfate Modifications

Pathways of Toxin Interconversion and Biotransformation in the Environment

When filter-feeding bivalves ingest toxin-producing dinoflagellates, the original toxin profile from the algae can be modified by the shellfish's own enzymatic systems. whoi.eduresearchgate.net A common transformation is the conversion of low-potency N-sulfocarbamoyl toxins into their more toxic carbamate or decarbamoyl analogs. mdpi.comresearchgate.net For instance, some bivalve species can hydrolyze the N-sulfocarbamoyl group, and in some cases, the carbamoyl group itself, leading to the formation of more potent decarbamoyl toxins. nih.govmdpi.comresearchgate.net

Additionally, marine bacteria associated with shellfish have been shown to be capable of transforming PSTs. nih.gov Studies have demonstrated that certain bacterial isolates can reductively transform gonyautoxins, for example, converting GTX1/4 into GTX2/3. nih.gov These biotransformations, whether occurring through shellfish metabolism or bacterial action, lead to the diverse and variable toxin profiles found in contaminated seafood and highlight the dynamic nature of PSTs in the marine environment. researchgate.netnih.gov

Environmental Distribution and Fate

Spatial and Temporal Patterns of Gonyautoxin VIII Occurrence

The presence of this compound in marine ecosystems is intrinsically linked to the proliferation of toxin-producing dinoflagellates, such as those from the genera Alexandrium, Gymnodinium, and Pyrodinium. wikipedia.orgresearchgate.netfrontiersin.org These harmful algal blooms (HABs), sometimes referred to as "red tides," can lead to the accumulation of PSTs in the water column and subsequently in marine organisms. wikipedia.orginchem.org The distribution of GTX8 is therefore not uniform, exhibiting significant spatial and temporal variability. nih.govnih.gov

Spatial Distribution:

The occurrence of GTX8 and other PSTs is a global phenomenon, with reports from various coastal regions worldwide. frontiersin.org For instance, in the Argentine Sea, Alexandrium catenella and Gymnodinium catenatum have been identified as producers of a suite of PSTs, including gonyautoxins. researchgate.nettos.org Similarly, along the Korean coast, blooms of Alexandrium tamarense have been associated with the contamination of shellfish with various gonyautoxins. e-algae.org

Research in the offshore North Sea has revealed the widespread presence of PSTs in benthic organisms, indicating that the distribution of these toxins is not limited to nearshore environments. nih.gov A "hot spot" of PST contamination was identified in the Southern Bight of the North Sea, highlighting significant spatial clustering of toxin accumulation. nih.gov

Temporal Distribution:

The concentration of GTX8 in the environment fluctuates seasonally, often peaking during and after dinoflagellate blooms. nih.govresearchgate.net These blooms are influenced by a variety of environmental factors, including water temperature, nutrient availability, and ocean currents. nih.gov In many temperate regions, PST levels in shellfish are highest in the spring and summer months, coinciding with favorable conditions for algal growth. nih.govresearchgate.net For example, in the Gulf of Maine, gonyautoxins represented a significant portion of the total toxin concentration in butter clams during the seasonal Alexandrium catenella bloom in June and July. researchgate.net

Long-term studies have also shown interannual variability in the intensity and spatial extent of PST events. nih.govresearchgate.net For instance, in the North Sea, total PST levels in benthic fauna were observed to be higher in 2019 compared to 2018. nih.gov Conversely, at a specific station within the same study area, PST concentrations decreased from 2018 to 2019, demonstrating the complex and dynamic nature of toxin distribution. nih.gov

Table 1: Documented Occurrences of Gonyautoxin Congeners in Different Geographic Locations

| Geographic Location | Toxin-Producing Organisms | Documented Gonyautoxins |

|---|---|---|

| Argentine Sea | Alexandrium catenella, Gymnodinium catenatum | Gonyautoxins 1-4 (GTX1-4) |

| Korean Coastal Waters | Alexandrium tamarense | Gonyautoxins 1-4 (GTX1-4), Gonyautoxin 8 (C1/C2) |

| Gulf of Maine, USA | Alexandrium catenella | Gonyautoxins 1-4 (GTX1-4) |

| North Sea | Alexandrium spp. | Gonyautoxins 1-4 (GTX1-4), Neosaxitoxin (NEO), Saxitoxin (B1146349) (STX) |

| Jinhae Bay, Korea | Alexandrium tamarense | Gonyautoxins 1-4, Gonyautoxin 8 and epi-gonyautoxin 8 (C1-C2) |

Toxin Persistence and Degradation in Aquatic Environments

The persistence of this compound in aquatic environments is influenced by a combination of physical, chemical, and biological factors. Once released into the water, typically through the lysis of algal cells, the stability of GTX8 and other PSTs is dependent on environmental conditions. who.intmdpi.com

Physicochemical Factors:

The chemical structure of gonyautoxins contributes to their relative stability. They are known to be stable at acidic pH levels (around 2-4) but degrade at highly alkaline pH. mdpi.com Temperature also plays a crucial role in their persistence. Studies have shown that gonyautoxins are stable when stored at low temperatures (-35°C) and low pH (3-4). researchgate.net However, at higher temperatures (25°C), degradation can occur, particularly at neutral or slightly alkaline pH. researchgate.net

Sunlight can also contribute to the degradation of PSTs. Exposure to both natural and simulated sunlight has been shown to reduce intracellular saxitoxin concentrations. researchgate.net

Biological Degradation:

Microorganisms in the aquatic environment can play a role in the degradation of PSTs. researchgate.net Studies have demonstrated that natural lake bacterioplankton can reduce concentrations of saxitoxin and its analogs. researchgate.net It has been reported that gonyautoxin can be degraded by microorganisms in a sand filter with a half-life of 9 to 28 days at 25°C. researchgate.net

Persistence in Organisms:

PSTs can persist in the tissues of marine organisms for extended periods, even long after the causative algal bloom has dissipated. vliz.be This is often due to slow detoxification processes in the affected species. vliz.be The ability of organisms to retain toxins varies significantly. For example, some bivalve species can remain toxic for weeks to months after a bloom event.

Research on Trophic Transfer within Marine Food Webs

This compound and other PSTs can move through marine food webs via trophic transfer, where the toxins are passed from one trophic level to the next through consumption. mdpi.comresearchgate.net This process begins with primary producers, the toxin-producing dinoflagellates. researchgate.net

Primary Consumers:

Filter-feeding organisms, such as bivalves (mussels, clams, scallops, and oysters), are primary vectors for PSTs as they consume toxic phytoplankton directly from the water. researchgate.netfrontiersin.orgnih.gov These organisms can accumulate high concentrations of toxins in their tissues, often without apparent harm to themselves. researchgate.netnih.gov

Secondary and Higher Trophic Levels:

The transfer of PSTs continues to higher trophic levels when predators consume contaminated prey. mdpi.comresearchgate.net A wide variety of marine fauna have been found to accumulate PSTs, including gastropods (sea snails), crustaceans (crabs, lobsters), echinoderms (starfish, sea urchins), and fish. researchgate.netnih.gov

Research has documented the presence of PSTs in numerous species, highlighting the widespread nature of trophic transfer. For example:

In the UK, PSTs have been found in crustaceans, gastropods, echinoderms, polychaetes, and cnidarians. researchgate.net

Along the Portuguese coast, PSTs have been quantified in various echinoderms and gastropods. researchgate.net

In Chile, the starfish Stichaster striatus has been reported to contain high concentrations of PSTs. researchgate.net

Cephalopods, such as octopus and squid, can also accumulate PSTs, primarily in their digestive glands. mdpi.com

The transfer of these toxins can have significant consequences for top predators. Mass mortalities of seabirds and marine mammals have been linked to the consumption of fish and other marine organisms contaminated with PSTs. inchem.orgwho.int

Toxin Biotransformation:

As PSTs move through the food web, their chemical structure can be altered through metabolic processes within the consuming organisms. researchgate.netmdpi.com This biotransformation can either increase or decrease the toxicity of the compounds. For instance, some bivalve species can convert less toxic N-sulfocarbamoyl toxins into their more toxic carbamate (B1207046) counterparts. mdpi.com Conversely, detoxification processes can also occur, leading to the excretion of the toxins. wikipedia.org The specific transformations that occur can vary between species and even between different tissues within the same organism. researchgate.net

Table 2: Examples of Marine Organisms Documented as Vectors for Paralytic Shellfish Toxins

| Trophic Level | Organism Group | Specific Examples |

|---|---|---|

| Primary Consumers | Bivalve Molluscs | Mussels, Clams, Scallops, Oysters |

| Secondary Consumers | Gastropods | Sea snails, Limpets |

| Crustaceans | Crabs, Lobsters | |

| Echinoderms | Starfish, Sea urchins | |

| Cephalopods | Octopus, Squid | |

| Tertiary Consumers | Fish | Mackerel, Herring |

| Seabirds | Various species | |

| Marine Mammals | Dolphins, Manatees |

Emerging Research Areas and Methodological Advancements

Computational Approaches in Toxin Characterization

Computational chemistry has emerged as a powerful tool for investigating the properties of marine toxins, offering insights that can be difficult to obtain through experimental methods alone.

Molecular modeling and Density Functional Theory (DFT) are at the forefront of the computational characterization of saxitoxin (B1146349) derivatives. mdpi.com DFT calculations, which are based on the principles of quantum mechanics, allow researchers to predict the structure, stability, and electronic properties of molecules. mdpi.com This approach is used to calculate the binding energy between a template molecule and a functional monomer, providing insights into molecular interactions. mdpi.com For gonyautoxin isomers, DFT has been employed to understand their gas-phase conformations and to rationalize their separation in analytical techniques like ion mobility-mass spectrometry. ifremer.frresearchgate.net

These computational methods are particularly valuable for analyzing the reactivity of complex molecules like Gonyautoxin VIII. mdpi.com By modeling the electron density distribution, researchers can predict sites susceptible to chemical reactions, understand the mechanisms of action, and explain differences in toxicity among various congeners. mdpi.commdpi.com For instance, DFT can elucidate how substitutions on the saxitoxin core, such as the N-sulfo and O-sulfate groups in this compound, influence the molecule's interaction with its biological target, the voltage-gated sodium channel. mdpi.comnih.gov Recent computational studies on 18 different saxitoxin derivatives have utilized DFT to explore their reactivity properties, providing a framework that can be extended to less-studied compounds like this compound. mdpi.com

| Application Area | Description | Relevance to this compound |

|---|---|---|

| Structural Elucidation | Predicts the most stable three-dimensional structure of a molecule. | Helps to understand the spatial arrangement of the sulfate (B86663) groups and their influence on the overall shape. |

| Reactivity Prediction | Identifies electron-rich and electron-poor sites, predicting how the molecule will interact with others. | Can explain its binding affinity to sodium channels and potential metabolic pathways. |

| Spectroscopic Analysis | Simulates spectroscopic data (e.g., NMR, IR) to aid in the interpretation of experimental results. | Assists in confirming the structure of this compound isolated from natural samples. |

| Binding Energy Calculation | Calculates the strength of interaction between the toxin and its receptor (e.g., sodium channel pore). mdpi.com | Provides a theoretical basis for its relative toxicity compared to other PSTs. mdpi.com |

Strategies for Elucidating Uncharacterized Biosynthetic Steps

The biosynthesis of the more than 50 known paralytic shellfish toxins is a complex process involving a series of enzymatic reactions that modify the core saxitoxin structure. noaa.gov While the initial steps of saxitoxin formation are becoming clearer, the late-stage modifications that produce the diverse array of gonyautoxins and other derivatives are still being actively investigated. noaa.govresearchgate.net

The biosynthesis of this compound is understood to be a result of late-stage derivatization of the saxitoxin core. researchgate.net The process begins with SxtA, a polyketide synthase-like enzyme, initiating the pathway. noaa.gov A series of cyclization, carbamoylation, and hydroxylation reactions follow to generate the saxitoxin scaffold. noaa.gov The generation of gonyautoxins involves further enzymatic modifications, primarily hydroxylation and sulfation. noaa.gov Key enzymes identified in cyanobacteria, such as the Rieske oxygenase GxtA (catalyzing hydroxylation) and the sulfotransferases SxtN and SxtSUL, are crucial for these transformations. researchgate.netacs.orgnih.gov SxtN is responsible for N-sulfamation of the carbamoyl (B1232498) group, while SxtSUL targets hydroxyl groups for O-sulfation. acs.orgnih.gov Given the structure of this compound (a gonyautoxin with two sulfate groups), its biosynthesis likely involves the sequential action of these or similar enzymes. Elucidating the precise order of these events and the substrate specificity of the enzymes involved remains a key research goal. acs.org

| Enzyme | Enzyme Class | Function | Probable Role in this compound Formation |

|---|---|---|---|

| GxtA | Rieske Oxygenase | Hydroxylation at C11. noaa.govacs.org | Creates the hydroxyl group necessary for subsequent O-sulfation. |

| SxtN | Sulfotransferase | N-sulfamation of the carbamoyl group. acs.orgnih.gov | Adds the N-sulfo group at the R4 position. |

| SxtSUL | Sulfotransferase | O-sulfation of hydroxyl groups (e.g., at C11). acs.orgnih.gov | Adds the O-sulfate group at the R1 position. |

Development of Novel Analytical Tools for Comprehensive Toxin Profiling

The accurate detection and quantification of PSTs are critical for public health and seafood safety. The structural diversity of these toxins, including the presence of numerous isomers like the gonyautoxins, presents a significant analytical challenge. ifremer.fr Historically, the mouse bioassay (MBA) was the standard method, but it lacks specificity and raises ethical concerns. nih.gov

Modern analytical chemistry has provided powerful alternatives. The official reference method in many jurisdictions is now high-performance liquid chromatography with fluorescence detection (HPLC-FLD), often using pre-column (PreCOX) or post-column (PCOX) oxidation. nih.govnih.govmdpi.com These methods allow for the separation and quantification of individual toxins. nih.gov However, the complexity of PST profiles necessitates even more advanced techniques.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become an indispensable tool. uchile.cl Techniques like hydrophilic interaction liquid chromatography (HILIC) are particularly well-suited for separating highly polar compounds like PSTs. ulpgc.esnih.gov HILIC-MS/MS methods enable the detection of a wide range of toxins, including this compound, in a single analysis, offering high sensitivity and specificity. ulpgc.esccdr-n.pt Furthermore, the development of ion mobility-mass spectrometry (IM-MS) offers an additional dimension of separation, allowing for the differentiation of isomers that can be difficult to resolve by chromatography alone. ifremer.frresearchgate.net These advanced methods are essential for building comprehensive toxin profiles in seafood and phytoplankton samples. nih.gov

Ecological Modeling of this compound Dynamics

Understanding the factors that drive the production and accumulation of this compound in marine ecosystems is a key goal of ecological research. This involves studying the dynamics of harmful algal blooms (HABs), particularly those of dinoflagellates in the genera Alexandrium and Gymnodinium, which are major producers of PSTs. frontiersin.org

Modeling the dynamics of this compound specifically is challenging due to the complex interplay of factors that influence its production. Toxin profiles within a single algal species can vary significantly based on environmental conditions like temperature and nutrient availability. frontiersin.org Furthermore, bioconversion of toxins can occur within shellfish that accumulate them. mdpi.com Future ecological models will need to incorporate these biological and environmental variables to accurately predict the spatial and temporal distribution of specific toxins like this compound, thereby improving risk assessment for fisheries and public health. mdpi.com The increasing frequency of HABs, potentially linked to rising sea surface temperatures, underscores the urgency of developing these predictive tools. nih.govresearchgate.netresearchgate.net

Future Perspectives in this compound Research

While significant strides have been made in the study of paralytic shellfish toxins, research specifically focused on this compound is still in its nascent stages. Future research is expected to advance on several fronts, leveraging the new methodologies and a growing understanding of the broader PST family.

A primary goal is the complete elucidation of its biosynthetic pathway. While the key enzyme families are known, the specific enzymes responsible for producing this compound and the precise sequence of their actions need to be confirmed through in vitro enzymatic assays and genetic studies of toxin-producing organisms. acs.orgnih.gov This knowledge could pave the way for biocatalytic production methods. noaa.gov

Furthermore, there is a need for more research into its specific ecological role and dynamics. Investigating how environmental factors influence its production relative to other gonyautoxins could provide insights into the adaptive strategies of toxin-producing algae. frontiersin.org Integrating such data into advanced ecological models will be essential for predicting blooms and managing their impacts. archives.gov Finally, exploring the unique interactions of this compound with voltage-gated sodium channels using advanced computational and electrophysiological techniques could reveal subtle differences in its mode of action and potential applications as a pharmacological tool. stanford.edu

Q & A

Q. What statistical frameworks are recommended for analyzing dose-response non-linearities in this compound’s inhibition of sodium channels?

- Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using Bayesian hierarchical modeling (Stan or PyMC3) to account for inter-experiment variability. Compare with Akaike weights to assess support for alternative models (e.g., biphasic responses) .

Key Considerations for Researchers

- Data Reproducibility : Document instrument parameters, raw data repositories, and preprocessing steps (e.g., baseline correction for LC-MS) per FAIR principles .

- Ethical Compliance : For studies involving animal models, obtain IACUC approval and justify species selection based on evolutionary conservation of sodium channel targets .

- Interdisciplinary Collaboration : Partner with analytical chemists, ecologists, and computational biologists to address multifaceted research questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.